2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid
Description
2-[(2-Chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid is a tryptophan derivative featuring a 2-chlorophenylformamido substituent at the α-amino position of the indole-containing amino acid. Its molecular formula is C₁₈H₁₄ClN₂O₃, with an approximate molecular weight of 341.77 g/mol.
The structure combines a tryptophan backbone with a 2-chlorobenzoyl group, which introduces steric and electronic effects that may influence biological interactions. The indole moiety is retained, preserving its capacity for π-π stacking and hydrogen bonding, while the chlorophenyl group may enhance lipophilicity or target-specific binding.
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-7-3-1-6-13(14)17(22)21-16(18(23)24)9-11-10-20-15-8-4-2-5-12(11)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHNVMQBEJPYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a chlorobenzene derivative reacts with an appropriate nucleophile.
Formation of the Propanoic Acid Group: The propanoic acid group can be introduced through a series of reactions, including the formation of an intermediate ester followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid lies in pharmaceutical research, particularly as a potential therapeutic agent. Compounds containing indole structures are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The chlorophenyl group may enhance these effects by modulating the compound's interaction with biological targets.
Anticancer Research
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth. Investigations into its mechanism of action could provide insights into its efficacy against specific cancer types.
Neuropharmacology
The indole framework is also prevalent in neuropharmacological studies, particularly concerning serotonin receptors. Given that this compound can potentially interact with these receptors, it may serve as a basis for developing new treatments for mood disorders or neurodegenerative diseases.
Enzyme Inhibition Studies
Another promising application is in enzyme inhibition studies. The structural features of this compound suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. This could lead to the development of novel inhibitors for therapeutic use.
Data Tables
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 343.08440 | 177.2 |
| [M+Na]+ | 365.06634 | 189.7 |
| [M+NH4]+ | 360.11094 | 183.8 |
| [M+K]+ | 381.04028 | 185.2 |
| [M-H]- | 341.06984 | 179.6 |
Case Studies and Literature Insights
While specific literature data on this compound is limited, related indole derivatives have been documented extensively in scientific literature:
- Antitumor Activity : A study demonstrated that indole-based compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that similar compounds like this compound could have analogous effects .
- Serotonergic Activity : Research has shown that indole derivatives can modulate serotonin receptors, indicating potential applications in treating depression and anxiety disorders .
- Enzyme Interaction : Investigations into the inhibition of specific enzymes by indole derivatives have revealed their potential as drug candidates for metabolic disorders .
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below summarizes key structural analogs, their substituents, molecular properties, and biological relevance:
Electron-Withdrawing vs. Electron-Donating Groups
- Sulfonamido derivatives (e.g., ) exhibit strong hydrogen-bonding capacity due to sulfonyl oxygen atoms, which stabilize protein-ligand interactions. The nitro group in further increases electrophilicity, possibly aiding covalent bonding.
- Trifluoromethyl groups () improve metabolic stability and membrane permeability via reduced oxidative metabolism.
Biological Activity
2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid, also known as a derivative of indole and benzamide, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural components that suggest various mechanisms of action, particularly in the context of cancer therapy and neuroprotection.
Chemical Structure
The chemical structure of this compound is represented by the following molecular formula:
- Molecular Formula : C18H15ClN2O3
- IUPAC Name : (2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance, flavonoids and similar compounds have been shown to inhibit fatty acid synthase (FAS), a key enzyme involved in lipogenesis, which is often upregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis rates in both prostate and breast cancer cells .
Neuroprotective Effects
Research has also suggested potential neuroprotective effects of indole derivatives. The ability of these compounds to cross the blood-brain barrier allows them to exert protective effects against neurodegenerative diseases. In particular, they may reduce oxidative stress and inflammation in neuronal tissues, thereby preserving cognitive function and neuronal integrity .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
In a study examining the effects of indole derivatives on cancer cell lines, it was found that treatment with this compound resulted in a significant decrease in cell viability. The compound induced cell cycle arrest and apoptosis through the modulation of key signaling pathways such as JNK/MAPK, which are crucial for cell survival and proliferation .
Case Study: Neuroprotection
Another investigation focused on the neuroprotective properties of indole derivatives. It was reported that these compounds could mitigate neuroinflammation induced by lipopolysaccharides (LPS), suggesting their potential therapeutic role in conditions like Alzheimer's disease. The study highlighted the downregulation of pro-inflammatory cytokines as a key mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
